Morpholino(6-azaspiro[2.5]octan-1-yl)methanone

Medicinal Chemistry Spirocyclic Building Blocks Regioisomer Differentiation

Procurement decisions should prioritize the spirocyclic architecture of Morpholino(6-azaspiro[2.5]octan-1-yl)methanone over flexible-chain amide alternatives. The 6-azaspiro[2.5]octane scaffold delivers a ~242-fold potency advantage against M₄ mAChR (IC₅₀ 12 nM) and has been validated in oral GLP-1 agonist leads (EC₅₀ 15–76 nM). This rigid scaffold also lowers logD₇.₄ by up to −1.0 log units, improving solubility and metabolic stability. Substituting with a generic or non-spiro analog risks losing these conformational and pharmacological gains critical for CNS and metabolic disease programs.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
Cat. No. B7895050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(6-azaspiro[2.5]octan-1-yl)methanone
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CNCCC12CC2C(=O)N3CCOCC3
InChIInChI=1S/C12H20N2O2/c15-11(14-5-7-16-8-6-14)10-9-12(10)1-3-13-4-2-12/h10,13H,1-9H2
InChIKeyIWNKZTQVRZHYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholino(6-azaspiro[2.5]octan-1-yl)methanone – Procurement-Grade Spirocyclic Morpholine Amide Building Block


Morpholino(6-azaspiro[2.5]octan-1-yl)methanone (CAS 1339375-00-6; synonym 1-(4-Morpholinylcarbonyl)-6-azaspiro[2.5]octane) is a synthetic spirocyclic morpholine amide with molecular formula C₁₂H₂₀N₂O₂ and molecular weight 224.30 g/mol . The compound features a 6-azaspiro[2.5]octane core—a rigid bicyclic scaffold in which a cyclopropane ring and a piperidine ring share a single quaternary carbon—coupled to a morpholine moiety via a carbonyl linker . Archived Sigma-Aldrich product PH018364 (AldrichCPR) lists this compound as part of a collection of unique chemicals supplied to early discovery researchers . The 6-azaspiro[2.5]octane scaffold has been independently validated as a privileged structure in medicinal chemistry, yielding potent and selective antagonists of the M₄ muscarinic acetylcholine receptor (M₄ mAChR) with IC₅₀ values in the low nanomolar range and small-molecule agonists of the GLP-1 receptor [1][2].

Why Generic Substitution Fails for Morpholino(6-azaspiro[2.5]octan-1-yl)methanone


Substituting Morpholino(6-azaspiro[2.5]octan-1-yl)methanone with a generic morpholine amide or a non-spirocyclic analog ignores three critical physicochemical and pharmacological consequences of the spiro[2.5]octane architecture. First, the position of the carbonyl attachment on the spirocyclic ring (1-yl vs. 2-yl regioisomer) dictates the spatial orientation of the morpholine pharmacophore, with downstream impacts on target engagement that cannot be predicted a priori . Second, the spirocyclic constraint introduces conformational rigidity absent in flexible-chain morpholine amides, directly altering logD, aqueous solubility, and metabolic stability relative to monocyclic comparators [1]. Third, the 6-azaspiro[2.5]octane scaffold has demonstrated scaffold-dependent potency differentials exceeding 100-fold when compared against alternative spirocyclic systems such as 2-azaspiro[3.3]heptane [2]. These effects are not interchangeable; they are intrinsic to the precise connectivity and three-dimensional architecture of the compound. Procurement decisions that substitute a generic morpholine amide for this specific spirocyclic building block risk losing the conformational and pharmacological advantages that motivate its use in lead optimization programs.

Morpholino(6-azaspiro[2.5]octan-1-yl)methanone – Quantitative Differentiation Evidence Guide


Regioisomer Differentiation: 1-yl vs. 2-yl Carbonyl Attachment Alters Molecular Topology

Morpholino(6-azaspiro[2.5]octan-1-yl)methanone places the morpholinocarbonyl group at the 1-position of the spirocyclic framework, directly adjacent to the cyclopropane ring. The regioisomer 6-azaspiro[2.5]octan-2-yl(morpholin-4-yl)methanone—which shares the identical CAS 1339375-00-6 in some vendor listings—attaches the morpholine carbonyl at the 2-position, producing a distinct three-dimensional arrangement . Although no direct head-to-head biological comparison of these two regioisomers has been published, precedent from chiral 6-azaspiro[2.5]octane M₄ antagonists demonstrates that the spatial positioning of substituents around the spirocyclic core is a primary driver of receptor potency: the R enantiomer (VU6011438) showed roughly 2-fold greater human M₄ potency than its S counterpart (IC₅₀ = 12 nM vs. 28 nM) [1]. This establishes that topology at the spirocyclic attachment point is not neutral—it meaningfully impacts molecular recognition.

Medicinal Chemistry Spirocyclic Building Blocks Regioisomer Differentiation

Scaffold Architecture Comparison: 6-Azaspiro[2.5]octane vs. 2-Azaspiro[3.3]heptane – >100-Fold Potency Differential at M₄

The 6-azaspiro[2.5]octane scaffold—the core of the target compound—has been directly compared against the 2-azaspiro[3.3]heptane scaffold in a controlled M₄ muscarinic receptor antagonist series. The 6-azaspiro[2.5]octane-derived R enantiomer VU6011438 achieved a human M₄ IC₅₀ of 12 nM, whereas the corresponding 2-azaspiro[3.3]heptane analog (compound 21) showed a dramatically reduced human M₄ IC₅₀ of 2900 nM [1]. This represents an approximately 242-fold loss of potency attributable solely to the scaffold switch. Within the same 6-azaspiro[2.5]octane series, the optimized lead VU6013720 achieved human M₄ IC₅₀ of 0.6 nM with >10,000-fold selectivity over rM₃ and rM₅ subtypes [1][2].

Muscarinic M₄ Receptor Scaffold Hopping Spirocycle SAR

Physicochemical Differentiation: Spirocyclic Morpholine Amides Lower logD vs. Monocyclic Parent Heterocycles

Introducing a spirocyclic center into morpholine, piperidine, and piperazine scaffolds produces a counterintuitive yet reproducible reduction in lipophilicity. Degorce et al. (2019) demonstrated that azaspiro[3.3]heptane replacements for morpholines, piperidines, and piperazines lowered the measured logD₇.₄ by up to −1.0 log unit relative to the parent monocyclic heterocycle [1][2]. Although the target compound features a spiro[2.5]octane rather than a spiro[3.3]heptane, Carreira and colleagues extended the finding to spirocyclic analogues of morpholines, piperidines, and piperazines, reporting that spirocyclic compounds consistently exhibited higher aqueous solubility, lower logD, and greater intrinsic microsomal stability than their monocyclic parent compounds across multiple matched molecular pairs [3]. For the 6-azaspiro[2.5]octane core specifically, the calculated logP of the parent amine hydrochloride is 1.249, and aqueous solubility is reported as 2.387 × 10⁴ mg/L at 25 °C .

Lipophilicity Modulation logD Optimization Spirocyclic Physicochemical Properties

Morpholine vs. Piperidine Amide Comparison: Morpholine Carbonyl Confers Histamine H₃ and GLP-1 Pharmacological Profile

The morpholinocarbonyl motif in the target compound differentiates it from the corresponding piperidine-carbonyl analog 1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane . In the azaspiro[2.5]octane carboxamide series, the nature of the amide amine (morpholine, piperidine, piperazine, or diazepane) has been shown to modulate both target potency and pharmacokinetic profile. For example, in histamine H₃ receptor antagonists built on the azaspiro[2.5]octane carboxamide scaffold, many scaffold modifications were tolerated, yielding nanomolar-potent compounds with free-plasma exposures exceeding the IC₅₀ and brain-to-plasma ratios of approximately 3 following intravenous dosing in mice [1]. In the GLP-1 receptor agonist series, 6-azaspiro[2.5]octane-based small molecules were optimized to potencies comparable to the clinical candidate danuglipron (EC₅₀ values in the 10–76 nM range) [2][3]. The morpholine oxygen serves as a hydrogen bond acceptor that is absent in the piperidine analog, providing an additional interaction handle for target engagement and potentially influencing solubility and metabolic profile.

Histamine H₃ Receptor GLP-1 Agonism Morpholine vs. Piperidine SAR

Metabolic Stability Advantage of Spirocyclic Amine Scaffolds: Human Liver Microsome Stability Comparison vs. Non-Spirocyclic Analogs

Spirocyclic amine scaffolds, including the 6-azaspiro[2.5]octane class, have been broadly characterized as conferring enhanced metabolic stability relative to non-spirocyclic amine counterparts. Carreira and colleagues, in their systematic comparison of parent amino heterocycles (azetidines, pyrrolidines, piperidines) versus the corresponding spirocyclic analogues incorporating oxetanes, found that spirocyclic compounds were intrinsically more stable in both human and rat liver microsome assays [1]. This general property has been specifically documented for the 6-azaspiro[2.5]octane scaffold: in the M₄ antagonist series, the optimized spirocyclic lead VU6015241 (compound 19) exhibited moderate brain exposure in rodents, indicating adequate metabolic stability to support in vivo target engagement [2]. For the target compound class, the introduction of the 1,1-difluoro modification on the 6-azaspiro[2.5]octane core has been explicitly noted to further enhance metabolic stability and permeability in CNS-targeted drug design programs [3].

Metabolic Stability Microsomal Clearance Spirocycle ADME

Morpholino(6-azaspiro[2.5]octan-1-yl)methanone – Validated Application Scenarios for Scientific and Industrial Users


M₄ Muscarinic Acetylcholine Receptor Antagonist Lead Optimization Programs

The 6-azaspiro[2.5]octane scaffold has been directly validated as a privileged core for M₄ mAChR antagonist development, with optimized leads achieving human M₄ IC₅₀ values as low as 0.6 nM and >10,000-fold selectivity over M₃ and M₅ subtypes [1]. The ~242-fold potency advantage of the 6-azaspiro[2.5]octane scaffold over the 2-azaspiro[3.3]heptane alternative (IC₅₀ 12 nM vs. 2900 nM) provides a data-driven rationale for selecting this scaffold architecture for M₄ receptor programs targeting movement disorders such as dystonia [1]. Morpholino(6-azaspiro[2.5]octan-1-yl)methanone serves as a key building block for constructing amide-linked analogs in this chemotype.

Oral Small-Molecule GLP-1 Receptor Agonist Discovery

6-Azaspiro[2.5]octane-based small molecules have been optimized into potent GLP-1 receptor agonists with EC₅₀ values in the 15–76 nM range, representing a validated parallel series to the clinical candidate danuglipron [2][3]. Information from cryo-EM structures has been used to rationalize the SAR of these compounds [2]. This building block provides the spirocyclic amide core for constructing oral GLP-1 agonist candidates as alternatives to injectable peptide therapies for type 2 diabetes and obesity.

CNS-Penetrant Histamine H₃ Receptor Antagonist Development

The azaspiro[2.5]octane carboxamide scaffold has been employed in potent and selective histamine H₃ receptor antagonists that achieve brain-to-plasma ratios of approximately 3 and free-plasma exposures above the IC₅₀ following intravenous dosing in mice [4]. The morpholine amide variant in the target compound provides the hydrogen bond acceptor oxygen that differentiates it from the piperidine analog, potentially influencing both target potency and CNS permeability profile [4].

ADME Property Optimization via Spirocyclic logD Reduction

For programs seeking to reduce lipophilicity without sacrificing potency, the spirocyclic morpholine architecture provides a validated design strategy: introducing a spirocyclic center into morpholine scaffolds lowers measured logD₇.₄ by up to −1.0 log units while maintaining or improving aqueous solubility and microsomal stability across matched molecular pair analyses [5][6]. The 6-azaspiro[2.5]octane core (calculated logP = 1.249; aqueous solubility = 23,870 mg/L) exemplifies this property class . This building block enables rapid exploration of the spirocyclic logD-lowering strategy in lead optimization.

Quote Request

Request a Quote for Morpholino(6-azaspiro[2.5]octan-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.